Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a tetracyclic fused ring system. Key structural features include:
- 4-(Methoxycarbonyl)phenyl substituent at position 5, introducing aromaticity and ester functionality.
- Methyl group at position 7, influencing steric effects.
- 4-Oxo group, a common motif in bioactive pyrimidine derivatives .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) analog, given the known activity of pyrimidine derivatives against HIV .
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-5-7-13-33-24-26-20-19(21(28)27-24)18(15-8-10-16(11-9-15)22(29)31-4)17(14(3)25-20)23(30)32-12-6-2/h6,8-11,18H,2,5,7,12-13H2,1,3-4H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYCPIJCFXIPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)C(=O)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
- Molecular Formula : C24H27N3O5S
- Molecular Weight : 469.56 g/mol
- Purity : Typically around 95%.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of allyl compounds have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that certain allyl derivatives inhibited the growth of human breast cancer cells (MCF-7). The IC50 values for these compounds ranged from 0.400 µg/mL to 5.73 µg/mL, indicating potent anticancer activity .
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Allyl Derivative A | 0.400 | MCF-7 |
| Allyl Derivative B | 5.73 | MCF-7 |
The mechanism by which these compounds exert their biological effects is not fully elucidated but may involve the following pathways:
- Apoptosis Induction : Studies suggest that allyl derivatives can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of a related compound which demonstrated promising results in inhibiting tumor growth in vivo. The study utilized a mouse model to assess the efficacy of the compound in reducing tumor size and improving survival rates .
In Silico Studies
Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets such as cyclooxygenase (COX) enzymes. These studies provide insights into potential anti-inflammatory properties and further therapeutic applications .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s butylthio group may require thiol-ene coupling or nucleophilic substitution, contrasting with epichlorohydrin-based alkylation in .
- Cu₂O and BF₃·Et₂O are common catalysts for pyrimidine cyclization, as seen in .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns influence solubility and crystallinity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
